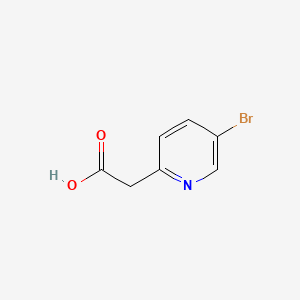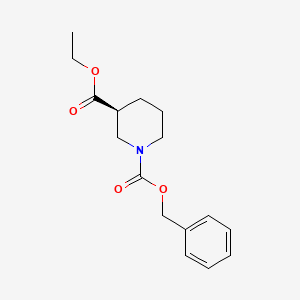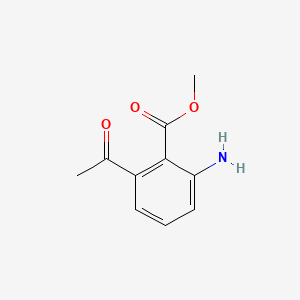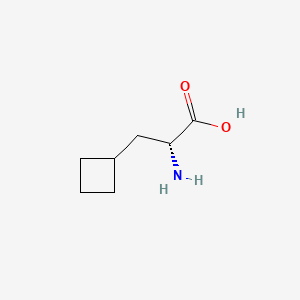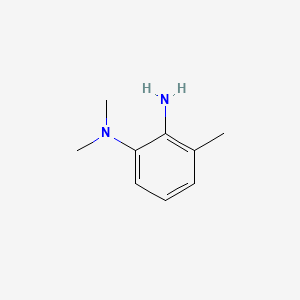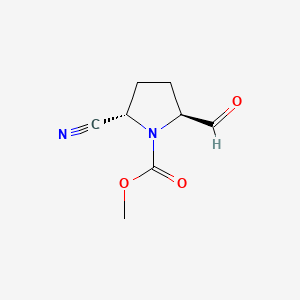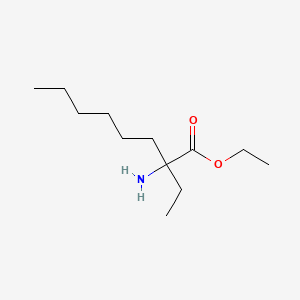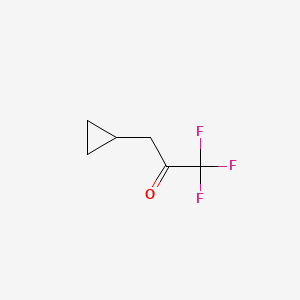
3-Cyclopropyl-1,1,1-Trifluoroacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1,1,1-Trifluoroacetone: is an organofluorine compound with the molecular formula C6H7F3O . It is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a propanone backbone. This compound is known for its unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,1,1-Trifluoroacetone can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical reactors and continuous flow systems to ensure consistent quality and high efficiency. The process may include steps such as distillation and purification to remove impurities and obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropyl-1,1,1-Trifluoroacetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Cyclopropyl-1,1,1-Trifluoroacetone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets and modify their activity makes it a valuable tool for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can improve the performance of products such as coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-1,1,1-Trifluoroacetone involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-Cyclopropyl-1-propanone
- 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-
- 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone
- 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone
- 3-(2-Chlorophenyl)-1,1,1-trifluoro-2-propanone
- 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone
Uniqueness: What sets 3-Cyclopropyl-1,1,1-Trifluoroacetone apart from similar compounds is its combination of a cyclopropyl group and a trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
161237-00-9 |
|---|---|
Fórmula molecular |
C6H7F3O |
Peso molecular |
152.116 |
Nombre IUPAC |
3-cyclopropyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)5(10)3-4-1-2-4/h4H,1-3H2 |
Clave InChI |
IXLGFBLZHLQOQG-UHFFFAOYSA-N |
SMILES |
C1CC1CC(=O)C(F)(F)F |
Sinónimos |
2-Propanone, 3-cyclopropyl-1,1,1-trifluoro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


